molecular formula C39H54O6 B1631978 Zamanic acid CAS No. 260393-05-3

Zamanic acid

Cat. No.: B1631978
CAS No.: 260393-05-3
M. Wt: 618.8 g/mol
InChI Key: KZEFHUMSFIGJBU-BFDBMYDBSA-N
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Biochemical Analysis

Biochemical Properties

Zamanic acid plays a significant role in biochemical reactions by inhibiting the enzyme glutathione reductase. This enzyme is crucial for maintaining the redox balance within cells by reducing glutathione disulfide to the sulfhydryl form glutathione. By inhibiting glutathione reductase, this compound disrupts this balance, leading to oxidative stress within the cell. Additionally, this compound interacts with other biomolecules such as proteins involved in the inflammatory response, thereby exhibiting its anti-inflammatory properties .

Cellular Effects

This compound affects various types of cells and cellular processes. It inhibits the growth of Mycobacterium tuberculosis by disrupting the redox balance within the bacterial cells. In mammalian cells, this compound’s inhibition of glutathione reductase leads to increased oxidative stress, which can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s anti-inflammatory properties also suggest that it may modulate the activity of immune cells and the expression of inflammatory cytokines .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of glutathione reductase. This enzyme inhibition leads to an accumulation of glutathione disulfide and a decrease in the levels of reduced glutathione, resulting in oxidative stress. This compound may also interact with other biomolecules, such as proteins involved in the inflammatory response, thereby modulating their activity and expression. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained oxidative stress and potential cellular damage, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit its anti-inflammatory properties without causing significant toxicity. At higher doses, this compound can induce oxidative stress and potential toxic effects. Studies have shown that there may be a threshold dose above which the adverse effects of this compound become more pronounced, including potential damage to tissues and organs .

Metabolic Pathways

This compound is involved in metabolic pathways related to redox balance and inflammation. It interacts with enzymes such as glutathione reductase, which plays a crucial role in maintaining cellular redox homeostasis. By inhibiting this enzyme, this compound affects the metabolic flux of glutathione and related metabolites. This disruption can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments. The distribution of this compound within tissues can also affect its overall activity and function, as well as its potential therapeutic effects .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to areas where glutathione reductase is active, such as the cytoplasm and mitochondria. This localization can enhance its inhibitory effects on the enzyme and contribute to its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zamanic acid typically involves the extraction from natural sources, particularly from the leaves of Plumeria obtusa . The extraction process includes solvent extraction followed by chromatographic purification to isolate the pure compound.

Industrial Production Methods: Industrial production of this compound is not widely established due to its natural abundance. advancements in biotechnological methods, such as plant tissue culture and genetic engineering, could potentially enhance the yield of this compound from its natural sources.

Chemical Reactions Analysis

Types of Reactions: Zamanic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Betulinic Acid: Another triterpenoid with similar anti-inflammatory and antimicrobial properties.

    Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory effects.

    Ursolic Acid: Exhibits anti-inflammatory, antimicrobial, and anticancer activities.

Comparison:

Properties

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H54O6/c1-24-26(23-45-32(42)14-9-25-7-10-27(40)11-8-25)15-20-39(34(43)44)22-21-37(5)28(33(24)39)12-13-30-36(4)18-17-31(41)35(2,3)29(36)16-19-38(30,37)6/h7-12,14,24,26,29-31,33,40-41H,13,15-23H2,1-6H3,(H,43,44)/b14-9+/t24-,26-,29-,30+,31-,33-,36-,37+,38+,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEFHUMSFIGJBU-BFDBMYDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O)COC(=O)C=CC6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CC[C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O)COC(=O)/C=C/C6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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